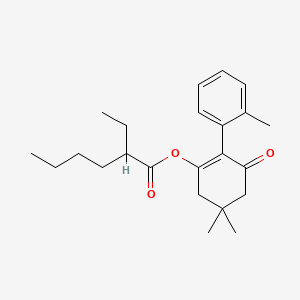
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride is a chemical compound with the molecular formula C20H24ClNO2. It is known for its unique structure, which includes a morpholine ring and two phenyl groups attached to a butanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-1-morpholino-2-butanone hydrochloride typically involves the reaction of morpholine with 4,4-diphenyl-2-butanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Diphenyl-1-morpholino-2-butanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Diphenyl-1-morpholino-2-butanone: Similar structure but without the hydrochloride salt.
4,4-Diphenyl-1-piperidino-2-butanone: Contains a piperidine ring instead of a morpholine ring.
4,4-Diphenyl-1-pyrrolidino-2-butanone: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4,4-Diphenyl-1-morpholino-2-butanone hydrochloride is unique due to its specific combination of a morpholine ring and two phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
973-36-4 |
|---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
1-morpholin-4-ium-4-yl-4,4-diphenylbutan-2-one;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c22-19(16-21-11-13-23-14-12-21)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,20H,11-16H2;1H |
InChI-Schlüssel |
TUAKBUWSPAHSER-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






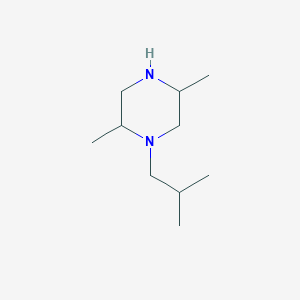
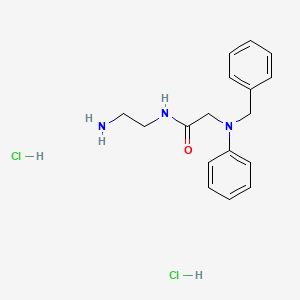
![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)

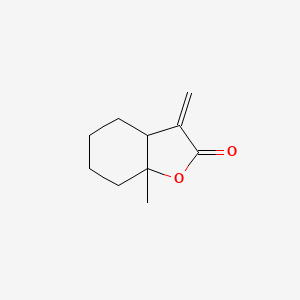
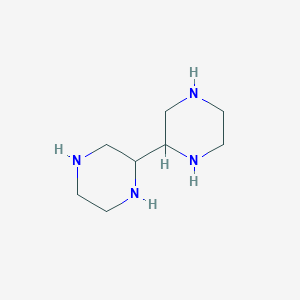


![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
